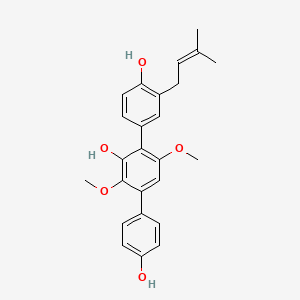

Prenylterphenyllin

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C25H26O5 |

|---|---|

Peso molecular |

406.5 g/mol |

Nombre IUPAC |

2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-5-(4-hydroxyphenyl)-3,6-dimethoxyphenol |

InChI |

InChI=1S/C25H26O5/c1-15(2)5-6-17-13-18(9-12-21(17)27)23-22(29-3)14-20(25(30-4)24(23)28)16-7-10-19(26)11-8-16/h5,7-14,26-28H,6H2,1-4H3 |

Clave InChI |

YEVBMDOXFLFVJJ-UHFFFAOYSA-N |

SMILES canónico |

CC(=CCC1=C(C=CC(=C1)C2=C(C=C(C(=C2O)OC)C3=CC=C(C=C3)O)OC)O)C |

Sinónimos |

prenylterphenyllin |

Origen del producto |

United States |

Foundational & Exploratory

The Origins and Natural Sources of Prenylterphenyllin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenylterphenyllin is a naturally occurring prenylated p-terphenyl, a class of aromatic compounds characterized by a central benzene ring substituted with two phenyl groups. This document provides a comprehensive overview of the origins and natural sources of this compound, detailing its biosynthesis, the organisms that produce it, and methods for its isolation and characterization. Quantitative data on its production are summarized, and a detailed experimental protocol for its extraction and purification is provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising bioactive molecule.

Introduction to this compound

This compound is a member of the p-terphenyl family of secondary metabolites, which are known for their diverse biological activities, including cytotoxic, antimicrobial, and antioxidant properties. The core structure of p-terphenyls consists of three benzene rings linked in a para arrangement. The structural diversity within this family arises from various substitutions on these rings, such as hydroxylation, methylation, and prenylation. This compound is distinguished by the presence of a prenyl group, a five-carbon isoprenoid unit, attached to its p-terphenyl scaffold. This prenyl moiety often enhances the biological activity of natural products.

Natural Sources of this compound

This compound and its derivatives are primarily of fungal origin. They have been isolated from various species of the genus Aspergillus, which are ubiquitous filamentous fungi found in a wide range of terrestrial and marine environments.

Fungal Producers

The primary fungal sources of this compound identified to date include:

-

Aspergillus taichungensis : This species, isolated from the root soil of the mangrove plant Acrostichum aureum, has been shown to produce a variety of prenylated polyhydroxy-p-terphenyls, including this compound.

-

Aspergillus candidus : Strains of A. candidus have been a significant source of this compound and related compounds. These strains have been isolated from diverse habitats, including as endophytes in the root of the mangrove Rhizophora apiculata and from marine sponges.[1] The endophytic nature of some producing fungi suggests a potential symbiotic relationship with their host plants.

Habitat of Producing Organisms

The environments from which this compound-producing fungi have been isolated are varied, indicating a broad distribution of these organisms. These habitats include:

-

Marine Environments: Marine-derived fungi, particularly those associated with other organisms like sponges, are a rich source of novel bioactive compounds, including this compound.

-

Terrestrial Environments: Fungi isolated from soil, especially in unique ecological niches like mangrove forests, have also been identified as producers.

-

Endophytic Fungi: The isolation of producing strains from within plant tissues highlights the importance of exploring these symbiotic relationships for the discovery of new natural products.

Biosynthesis of this compound

The biosynthesis of this compound begins with the shikimate pathway, a central metabolic route in fungi for the production of aromatic amino acids. The core p-terphenyl structure is subsequently assembled and modified through a series of enzymatic reactions.

Formation of the p-Terphenyl Scaffold

The biosynthesis of the p-terphenyl core is believed to proceed through the condensation of two molecules derived from the shikimate pathway, such as phenylalanine or phenylpyruvic acid.[2] This initial condensation reaction establishes the characteristic three-ring structure of the p-terphenyls.

Key Enzymatic Modifications

Following the formation of the basic p-terphenyl skeleton, a series of post-modification reactions occur to yield this compound. These modifications include:

-

Hydroxylation: Cytochrome P450 monooxygenases are likely responsible for the introduction of hydroxyl groups at specific positions on the aromatic rings.

-

Methylation: O-methyltransferases catalyze the transfer of a methyl group from S-adenosyl methionine to the hydroxyl groups.

-

Prenylation: The final key modification is the attachment of a prenyl group, derived from dimethylallyl pyrophosphate (DMAPP), to the p-terphenyl scaffold. This reaction is catalyzed by a specific prenyltransferase enzyme. Fungal genomes, including those of Aspergillus species, contain a variety of aromatic prenyltransferases, some of which exhibit substrate promiscuity.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Prenylterphenyllin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylterphenyllin is a naturally occurring para-terphenyl compound isolated from the fungus Aspergillus taichungensis. As a member of the p-terphenyl class of secondary metabolites, it exhibits notable cytotoxic activity, making it a subject of interest for cancer research and drug development. This technical guide provides a comprehensive overview of the chemical structure and stereochemical aspects of this compound, based on available scientific literature. It is intended to serve as a foundational resource for researchers engaged in the study and potential application of this and related compounds.

Chemical Structure

This compound is characterized by a central p-terphenyl scaffold, which consists of three benzene rings linked in a para arrangement. This core structure is further substituted with methoxy, prenyl, and hydroxyl functional groups, contributing to its chemical properties and biological activity. The systematic IUPAC name for this compound is 2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-5-(4-hydroxyphenyl)-3,6-dimethoxyphenol.

The molecular formula of this compound is C₂₅H₂₆O₅, with a molecular weight of 406.47 g/mol . The structure was elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the key quantitative data obtained from the structural elucidation of this compound and its analogues, this compound A, B, and C, as reported in the scientific literature.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆) for Prenylterphenyllins A, B, and C

| Position | This compound A (δ ppm, J in Hz) | This compound B (δ ppm, J in Hz) | This compound C (δ ppm, J in Hz) |

| 2'-H | 7.05 (d, 8.5) | 7.06 (d, 8.5) | 7.05 (d, 8.5) |

| 3'-H | 6.80 (dd, 8.5, 2.5) | 6.81 (dd, 8.5, 2.5) | 6.80 (dd, 8.5, 2.5) |

| 5'-H | 6.95 (d, 2.5) | 6.96 (d, 2.5) | 6.95 (d, 2.5) |

| 2''-H | 7.35 (d, 8.5) | 7.36 (d, 8.5) | 7.35 (d, 8.5) |

| 3''-H | 6.78 (d, 8.5) | 6.79 (d, 8.5) | 6.78 (d, 8.5) |

| 5''-H | 6.98 (s) | 6.99 (s) | 6.98 (s) |

| 1'''-H | 5.20 (t, 7.0) | 5.21 (t, 7.0) | 5.20 (t, 7.0) |

| 2'''-H₂ | 3.25 (d, 7.0) | 3.26 (d, 7.0) | 3.25 (d, 7.0) |

| 4'''-CH₃ | 1.65 (s) | 1.66 (s) | 1.65 (s) |

| 5'''-CH₃ | 1.75 (s) | 1.76 (s) | 1.75 (s) |

| OCH₃-3 | 3.75 (s) | 3.76 (s) | 3.75 (s) |

| OCH₃-6 | 3.65 (s) | 3.66 (s) | 3.65 (s) |

| OH-4' | 9.35 (s) | 9.36 (s) | 9.35 (s) |

| OH-4'' | 9.50 (s) | 9.51 (s) | 9.50 (s) |

| OH-2 | 8.80 (s) | 8.81 (s) | 8.80 (s) |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆) for Prenylterphenyllins A, B, and C

| Position | This compound A (δ ppm) | This compound B (δ ppm) | This compound C (δ ppm) |

| 1' | 128.5 | 128.6 | 128.5 |

| 2' | 115.5 | 115.6 | 115.5 |

| 3' | 130.0 | 130.1 | 130.0 |

| 4' | 156.0 | 156.1 | 156.0 |

| 5' | 118.0 | 118.1 | 118.0 |

| 6' | 130.5 | 130.6 | 130.5 |

| 1'' | 125.0 | 125.1 | 125.0 |

| 2'' | 130.2 | 130.3 | 130.2 |

| 3'' | 115.8 | 115.9 | 115.8 |

| 4'' | 157.5 | 157.6 | 157.5 |

| 5'' | 115.8 | 115.9 | 115.8 |

| 6'' | 130.2 | 130.3 | 130.2 |

| 1''' | 122.5 | 122.6 | 122.5 |

| 2''' | 28.5 | 28.6 | 28.5 |

| 3''' | 132.0 | 132.1 | 132.0 |

| 4''' | 17.8 | 17.9 | 17.8 |

| 5''' | 25.6 | 25.7 | 25.6 |

| 1 | 120.0 | 120.1 | 120.0 |

| 2 | 145.0 | 145.1 | 145.0 |

| 3 | 148.0 | 148.1 | 148.0 |

| 4 | 140.0 | 140.1 | 140.0 |

| 5 | 124.0 | 124.1 | 124.0 |

| 6 | 148.5 | 148.6 | 148.5 |

| OCH₃-3 | 60.5 | 60.6 | 60.5 |

| OCH₃-6 | 56.0 | 56.1 | 56.0 |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Prenylterphenyllins A, B, and C

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| This compound A | C₂₅H₂₆O₅ | 407.1807 | 407.1805 |

| This compound B | C₂₅H₂₆O₅ | 407.1807 | 407.1809 |

| This compound C | C₂₅H₂₆O₅ | 407.1807 | 407.1802 |

Stereochemistry

The stereochemistry of this compound has not been definitively established in the current body of scientific literature. The molecule does not contain any chiral centers in its core terphenyl structure or the common prenyl substituent. However, atropisomerism could be a possibility due to hindered rotation around the single bonds connecting the phenyl rings, a phenomenon observed in other substituted terphenyls. The energy barrier to rotation would depend on the size and nature of the ortho substituents.

Without further experimental data, such as X-ray crystallographic analysis of a single crystal or specific chiral separation and analysis, the absolute and relative stereochemistry of naturally occurring this compound remains an open question. Researchers investigating the biological activity and potential therapeutic applications of this compound should consider the possibility of different stereoisomers exhibiting distinct pharmacological profiles.

Experimental Protocols

The following is a summary of the experimental protocol for the isolation and structure elucidation of Prenylterphenyllins from Aspergillus taichungensis ZHN-7-07, as adapted from the work of Cai et al. (2011).

1. Fungal Cultivation and Extraction:

-

The fungus Aspergillus taichungensis ZHN-7-07 is cultured on a solid rice medium at room temperature for 30 days.

-

The fermented rice culture is then extracted exhaustively with ethyl acetate (EtOAc).

-

The resulting EtOAc extract is concentrated under reduced pressure to yield a crude extract.

2. Isolation and Purification:

-

The crude extract is subjected to column chromatography on silica gel using a gradient elution system of petroleum ether and EtOAc.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds of interest are combined and further purified by repeated column chromatography on Sephadex LH-20, eluting with methanol (MeOH).

-

Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a mobile phase of MeOH and water to yield pure this compound compounds.

3. Structure Elucidation:

-

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition.

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are performed to establish the connectivity of protons and carbons and to assign the chemical shifts of all atoms in the molecule. These experiments are typically run in deuterated solvents such as DMSO-d₆.

Mandatory Visualizations

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Proposed General Cytotoxic Signaling Pathway for p-Terphenyls

While the specific signaling pathway for this compound's cytotoxicity is yet to be elucidated, related p-terphenyl compounds have been shown to induce apoptosis through the intrinsic mitochondrial pathway. A plausible general pathway is depicted below.

Caption: A proposed mitochondrial-mediated apoptotic pathway for p-terphenyls.

Conclusion

This compound represents an intriguing natural product with potential for further investigation in the field of oncology. This guide has summarized the current knowledge of its chemical structure, drawing from spectroscopic data, and has outlined the methods for its isolation. Key areas for future research include the definitive determination of its stereochemistry and a detailed elucidation of its mechanism of cytotoxic action. Such studies will be crucial for unlocking the full therapeutic potential of this and other related p-terphenyl compounds.

The Biological Activities of Prenylterphenyllin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylterphenyllin, a naturally occurring p-terphenyl derivative, has garnered significant interest within the scientific community for its diverse and potent biological activities. Isolated from fungi such as Aspergillus species, this prenylated phenolic compound has demonstrated promising cytotoxic and anti-inflammatory properties, positioning it as a compelling candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its anti-cancer and anti-inflammatory effects. The information is presented to be a valuable resource for researchers actively engaged in the fields of oncology, immunology, and natural product chemistry.

I. Anti-Cancer Activity

This compound has exhibited significant cytotoxic effects against a variety of cancer cell lines. Its anti-cancer activity is primarily attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and metastasis.

Quantitative Data on Cytotoxic Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A-549 | Lung Carcinoma | 1.53–10.90 | [1] |

| HL-60 | Promyelocytic Leukemia | 1.53–10.90 | [1] |

| P-388 | Murine Leukemia | 1.53–10.90 | [1] |

| MKN1 | Gastric Cancer | Not explicitly stated, but dose-dependent inhibition observed up to 10 µM | [2] |

| BGC823 | Gastric Cancer | Not explicitly stated, but dose-dependent inhibition observed up to 10 µM | [2] |

| A375 | Melanoma | Not explicitly stated, but apoptosis and pyroptosis induced | [1] |

Signaling Pathways in Anti-Cancer Activity

1. Inhibition of the STAT3 Signaling Pathway in Gastric Cancer

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation, survival, and angiogenesis. This compound has been shown to directly bind to STAT3, inhibiting its phosphorylation and subsequent activation.[2][3] This leads to the downregulation of STAT3 target genes, such as c-Myc and Cyclin D1, which are critical for cell cycle progression and proliferation.[2]

Caption: Inhibition of the STAT3 signaling pathway by this compound in gastric cancer cells.

2. Induction of Apoptosis and Pyroptosis in Melanoma via the p53-BAX/FAS-CASP3-GSDME Pathway

In melanoma cells, this compound has been found to upregulate the p53 signaling pathway.[1] This leads to the activation of the intrinsic apoptotic pathway through the upregulation of BAX and FAS. Activated Caspase-3 (CASP3) not only executes apoptosis by cleaving substrates like PARP1 but also cleaves Gasdermin E (GSDME), initiating pyroptosis, a form of programmed cell death characterized by cell swelling and lysis.[1]

Caption: Induction of apoptosis and pyroptosis by this compound in melanoma cells.

II. Anti-Inflammatory Activity

While the anti-inflammatory properties of p-terphenyl compounds are recognized, the specific mechanisms of this compound are still under investigation. However, based on the activities of structurally related prenylated phenols, potential pathways can be inferred.

Potential Anti-Inflammatory Mechanisms

1. Inhibition of Nitric Oxide (NO) Production

A derivative of this compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages with an IC50 value of 22.82 ± 0.015 μM.[4] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The inhibition of NO production is a key indicator of anti-inflammatory activity.

2. Modulation of Inflammatory Signaling Pathways (Potential)

Prenylated phenolic compounds have been reported to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like Cyclooxygenase-2 (COX-2), which are central to the inflammatory response. It is plausible that this compound exerts its anti-inflammatory effects through the inhibition of these pathways, though direct evidence is currently lacking.

Caption: Potential mechanism of anti-inflammatory action of this compound via NF-κB pathway inhibition.

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

A. Cell Viability Assay (CCK-8 Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., A549, HL-60, P-388, MKN1, BGC823)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of CCK-8 solution to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

B. Colony Formation Assay

Objective: To assess the long-term effect of this compound on the proliferative capacity of single cancer cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

6-well plates

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Replace the drug-containing medium with fresh complete culture medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash the colonies twice with PBS.

-

Fix the colonies with the fixing solution for 15 minutes at room temperature.

-

Stain the colonies with crystal violet solution for 20 minutes at room temperature.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

C. Wound Healing Assay

Objective: To evaluate the effect of this compound on cancer cell migration.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

6-well or 12-well plates

-

200 µL pipette tip

-

This compound stock solution (in DMSO)

-

Microscope with a camera

Procedure:

-

Seed cells into 6-well or 12-well plates and grow them to form a confluent monolayer.

-

Create a "wound" or scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.

-

Measure the width of the wound at different points and calculate the percentage of wound closure over time.

D. Transwell Invasion Assay

Objective: To assess the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Cancer cell lines

-

Serum-free medium

-

Complete culture medium

-

Transwell inserts (8 µm pore size) with Matrigel-coated membranes

-

24-well plates

-

This compound stock solution (in DMSO)

-

Cotton swabs

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., 0.1% crystal violet)

Procedure:

-

Rehydrate the Matrigel-coated Transwell inserts with serum-free medium.

-

Harvest and resuspend cancer cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Add 200 µL of the cell suspension to the upper chamber of the Transwell inserts.

-

Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) with different concentrations of this compound to the lower chamber of the 24-well plate.

-

Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with crystal violet for 20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the number of invaded cells in several random fields under a microscope.

IV. Conclusion and Future Directions

This compound has emerged as a promising natural product with significant anti-cancer and potential anti-inflammatory activities. Its ability to target key oncogenic signaling pathways, such as STAT3, and induce multiple forms of programmed cell death underscores its therapeutic potential. While the anti-cancer mechanisms are becoming clearer, further research is warranted to fully elucidate the signaling pathways involved in its anti-inflammatory effects. Future studies should focus on identifying the direct molecular targets of this compound in inflammatory cells and validating its efficacy in in vivo models of inflammation. Additionally, structure-activity relationship studies could lead to the development of more potent and selective analogs for therapeutic applications. The comprehensive data and protocols presented in this guide are intended to facilitate and inspire further research into the multifaceted biological activities of this compound.

References

- 1. Prenylated Stilbenoids Affect Inflammation by Inhibiting the NF-κB/AP-1 Signaling Pathway and Cyclooxygenases and Lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Response of RAW 264.7 Macrophages to Exposure to Crude Particulate Matter and a Reduced Content of Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Prenylkaempferol suppresses inducible nitric oxide synthase expression through interfering with JNK-mediated AP-1 pathway in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pentoxifylline and modulation of the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Screening of Prenylterphenyllin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Prenylterphenyllin, a naturally derived p-terphenyl compound. p-Terphenyl derivatives have garnered interest in oncological research due to their demonstrated anticancer properties.[1][2] This document outlines the cytotoxic potential of this compound and its analogs, details relevant experimental protocols for assessing cytotoxicity, and explores the potential mechanisms of action based on related compounds.

Quantitative Cytotoxicity Data

This compound and its derivatives have demonstrated cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting a biological function by 50%, is a standard metric for cytotoxicity.[3] The IC50 values for this compound and related compounds are summarized below.

| Compound | Cell Line | IC50 Value | Citation |

| This compound | KB (human epidermoid carcinoma) | 8.5 µg/mL | [4] |

| 4''-deoxythis compound | KB (human epidermoid carcinoma) | 3.0 µg/mL | [4] |

| 4''-deoxyisoterprenin | KB (human epidermoid carcinoma) | 2.5 µg/mL | [4] |

| 4''-deoxyterprenin | KB (human epidermoid carcinoma) | 4.5 µg/mL | [4] |

| CHNQD-00824 (Terphenyllin derivative) | 13 different cancer cell lines | 0.16 - 7.64 µM | [5] |

Experimental Protocols

The determination of a compound's cytotoxicity is a critical first step in preclinical drug development.[6] A variety of in vitro assays are available for cytotoxicity testing, with the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay being a widely accepted standard.[6]

This protocol outlines a standard procedure for determining the IC50 value of a test compound like this compound against a cancer cell line.

-

Cell Culture and Seeding:

-

Cancer cells (e.g., KB, A375, various gastric cancer lines) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.[1][7]

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Plates are incubated for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

A series of dilutions of the compound are prepared in the cell culture medium.

-

The medium from the seeded plates is replaced with the medium containing various concentrations of this compound. A vehicle control (medium with DMSO) and a negative control (medium only) are also included.

-

The plates are incubated for a specified period, typically 24, 48, or 72 hours.[8]

-

-

MTT Assay and Absorbance Reading:

-

Following incubation, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well.

-

The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

-

Data Analysis and IC50 Determination:

-

The absorbance values are converted to percentage cell viability relative to the vehicle control.

-

A dose-response curve is generated by plotting cell viability against the logarithm of the compound concentration.[9]

-

The IC50 value is calculated from the dose-response curve using non-linear regression analysis, often employing a four-parameter logistic model.[10][11]

-

The following diagram illustrates the general workflow for an in vitro cytotoxicity assay.

Caption: Workflow of an MTT-based cytotoxicity assay.

Potential Mechanism of Action

While the specific signaling pathways affected by this compound are still under investigation, studies on its parent compound, Terphenyllin, provide significant insights into its potential mechanism of action. Terphenyllin has been shown to induce programmed cell death, including apoptosis and pyroptosis, in cancer cells.[12]

In melanoma cells, Terphenyllin treatment leads to the upregulation of the p53 signaling pathway.[12][13] This activation triggers the intrinsic apoptotic pathway through the pro-apoptotic protein BAX, leading to the activation of caspase-3 (CASP3).[12][14] Activated CASP3 not only executes apoptosis but also cleaves Gasdermin E (GSDME), initiating pyroptosis, another form of programmed cell death.[12][13]

Additionally, Terphenyllin has been identified as a potent inhibitor of the STAT3 signaling pathway in gastric cancer, suppressing tumor growth and metastasis.[1][7]

The diagram below illustrates the proposed signaling pathway for Terphenyllin-induced cell death in melanoma cells.

Caption: Proposed p53-mediated cell death pathway of Terphenyllin.

Conclusion and Future Directions

The preliminary data indicate that this compound is a cytotoxic compound with the potential for development as an anticancer agent. Its activity against human epidermoid carcinoma cells, along with the broader cytotoxic profile of related terphenyls, warrants further investigation.[4][5]

Future research should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the IC50 values of this compound across a diverse panel of cancer cell lines to determine its spectrum of activity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to confirm if it shares the p53 and STAT3 inhibitory mechanisms of its parent compound.

-

In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models to validate its therapeutic potential.

This technical guide provides a foundational understanding for researchers to build upon in the exploration of this compound as a novel therapeutic candidate.

References

- 1. Terphenyllin | 52452-60-5 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. IC50 - Wikipedia [en.wikipedia.org]

- 4. This compound and its dehydroxyl analogs, new cytotoxic substances from a marine-derived Fungus Aspergillus candidus IF10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Terphenyllin Derivative CHNQD-00824 from the Marine Compound Library Induced DNA Damage as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Star Republic: Guide for Biologists [sciencegateway.org]

- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]

- 12. Terphenyllin induces CASP3-dependent apoptosis and pyroptosis in A375 cells through upregulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Terphenyllin induces CASP3-dependent apoptosis and pyroptosis in A375 cells through upregulation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In Vitro Anticancer Potential of Terphenyllin and Its Analogs: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the in vitro anticancer potential of Terphenyllin (TER), a natural p-terphenyl metabolite, and its derivatives. Recent studies have highlighted its efficacy against various cancer cell lines, primarily through the induction of programmed cell death and cell cycle arrest. The core mechanisms involve the modulation of critical signaling pathways, including the p53 and STAT3 pathways, depending on the cancer type. This guide consolidates quantitative data, details key experimental methodologies, and visualizes the molecular pathways to support further research and development of Terphenyllin-based compounds as novel chemotherapeutic agents.

Cytotoxic Activity Across Various Cancer Cell Lines

Terphenyllin (TER) and its analogs have demonstrated significant broad-spectrum cytotoxic effects against a range of human cancer cell lines.[1][2] The potency of these compounds varies with the specific derivative and the cancer cell type.

Comparative Cytotoxicity

Initial screenings using an MTT assay on six different human tumor and immortalized cell lines revealed that Terphenyllin exerted its most pronounced inhibitory effect on the viability of A375 melanoma cells.[3] Studies on gastric cancer cells also confirmed that TER inhibits growth, proliferation, and colony formation in a concentration-dependent manner.[2][4]

Quantitative Cytotoxicity Data: IC₅₀ Values

A derivative of Terphenyllin, identified as CHNQD-00824, was evaluated for its cytotoxic activity against 13 different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, summarized in the table below, indicate potent inhibitory activity, with several cell lines showing sensitivity in the sub-micromolar range.[1]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| BT549 | Breast Cancer | < 1.0 |

| U2OS | Osteosarcoma | < 1.0 |

| HCT8 | Colon Cancer | < 1.0 |

| HCT116 | Colon Cancer | < 1.0 |

| DU145 | Prostate Cancer | < 1.0 |

| Range | Various | 0.16 - 7.64 |

| Table 1: Cytotoxic activity (IC₅₀ values) of the Terphenyllin derivative CHNQD-00824 against various human cancer cell lines.[1] |

Core Mechanisms of Anticancer Action

The anticancer effects of Terphenyllin are primarily attributed to its ability to induce programmed cell death (apoptosis and pyroptosis) and to halt the cell division cycle.

Induction of Apoptosis and Pyroptosis

In A375 melanoma cells, Terphenyllin treatment triggers CASP3-dependent apoptosis.[3] This is evidenced by the cleavage of key apoptotic proteins such as PARP1, CASP7, and CASP3.[3] Uniquely, the activated CASP3 also cleaves Gasdermin E (GSDME), initiating a form of inflammatory cell death known as pyroptosis.[3] This dual mechanism of inducing both apoptosis and pyroptosis enhances its efficacy in eliminating cancer cells.[3]

In gastric cancer cells, Terphenyllin also effectively induces apoptosis, contributing to its overall anticancer activity.[2]

Induction of Cell Cycle Arrest

Terphenyllin has been shown to disrupt the normal progression of the cell cycle in cancer cells.

-

Gastric Cancer: Treatment with Terphenyllin induces cell cycle arrest, which is associated with the downregulation of key cell cycle regulatory proteins, including c-Myc and Cyclin D1.[2]

-

Melanoma: In melanoma cells, Terphenyllin blocks the cell cycle in the S-phase by inhibiting the expression of CyclinA2.[5]

Modulation of Key Signaling Pathways

Terphenyllin's effects on apoptosis and the cell cycle are orchestrated through its interaction with specific molecular signaling pathways. The primary pathways identified are the p53 pathway in melanoma and the STAT3 pathway in gastric cancer.

p53-BAX/FAS-CASP3-GSDME Pathway in Melanoma

In melanoma cells, Terphenyllin treatment leads to a marked upregulation of the p53 signaling pathway.[3] The tumor suppressor protein p53 is a critical mediator of TER-induced cell death; genetic knockout of p53 significantly enhances the tolerance of A375 cells to the compound.[3] The activated p53 initiates the intrinsic apoptotic pathway, leading to the activation of Caspase-3 (CASP3). Activated CASP3 then executes apoptosis and simultaneously cleaves GSDME to trigger pyroptosis.[3]

STAT3 Signaling Pathway Inhibition in Gastric Cancer

In gastric cancer, Terphenyllin acts as a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][4] Molecular docking studies and subsequent experiments have shown that Terphenyllin binds to STAT3, inhibiting its phosphorylation and activation.[2][5] The constitutive activation of STAT3 is a known driver in many cancers, promoting proliferation and survival.[5] By blocking this pathway, Terphenyllin reduces the expression of STAT3-dependent target genes, such as c-Myc and Cyclin D1, which are crucial for cell proliferation and cycle progression.[2]

Key Experimental Protocols

The findings described in this guide are based on a series of established in vitro molecular and cellular biology techniques.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Terphenyllin or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC₅₀ values are determined from concentration-response curves.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Cell Lysis: Following treatment with Terphenyllin, cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p53, cleaved-Caspase-3, p-STAT3, STAT3, β-actin).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Protein bands are quantified using densitometry software, with expression levels often normalized to a loading control like β-actin.

General Experimental Workflow

The investigation of a novel compound like Terphenyllin typically follows a structured workflow to characterize its anticancer properties from broad effects to specific molecular mechanisms.

Conclusion and Future Directions

Terphenyllin and its derivatives exhibit significant in vitro anticancer potential, acting through well-defined molecular mechanisms. The dual induction of apoptosis and pyroptosis via the p53 pathway in melanoma and the potent inhibition of the oncogenic STAT3 pathway in gastric cancer highlight its promise as a versatile chemotherapeutic candidate.[2][3] The sub-micromolar cytotoxicity of its analogs further underscores the potential for developing highly potent anticancer agents from this class of compounds.[1]

Future research should focus on in vivo efficacy and toxicity studies in animal models to validate these in vitro findings. Further structure-activity relationship (SAR) studies could also optimize the chemical structure of Terphenyllin to enhance its potency, selectivity, and pharmacokinetic properties, paving the way for potential clinical applications.

References

- 1. A Terphenyllin Derivative CHNQD-00824 from the Marine Compound Library Induced DNA Damage as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Terphenyllin induces CASP3-dependent apoptosis and pyroptosis in A375 cells through upregulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Anti-inflammatory Properties of Prenylterphenyllin and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on a compound specifically named "Prenylterphenyllin" is not extensively available in the public domain. This guide synthesizes information from closely related prenylated phenolic and p-terphenyl derivatives to provide a representative overview of the potential anti-inflammatory properties and mechanisms of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Natural products have long been a source of inspiration for the development of new therapeutic agents. This compound, a member of the prenylated p-terphenyl class of compounds, is emerging as a molecule of interest for its potential anti-inflammatory effects. This document provides a technical overview of the anti-inflammatory properties attributed to compounds structurally related to this compound, detailing their mechanisms of action, relevant experimental data, and the protocols used to ascertain these properties.

Prenylated phenolics, a broad class of secondary plant metabolites, are known to have their biological activity enhanced by the addition of a prenyl group.[1] This modification often leads to increased efficacy in modulating inflammatory pathways.[1] Research into similar compounds, such as 8-prenyl quercetin and other prenylated phenols, has demonstrated significant inhibition of key inflammatory mediators.[2][3]

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound and related compounds are believed to be mediated through the modulation of key signaling pathways that are crucial in the inflammatory response. The primary proposed mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

2.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[4]

This compound is hypothesized to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the expression of NF-κB target genes, including those encoding for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.

References

- 1. Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory effects and molecular mechanisms of 8-prenyl quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant capacity of prenylterphenyllin and other related p-terphenyl compounds. Drawing from a comprehensive review of existing scientific literature, this document details the quantitative antioxidant activities, the experimental methodologies used for their determination, and explores the potential underlying signaling pathways involved in their mechanism of action.

Introduction to p-Terphenyls as Antioxidants

p-Terphenyls are a class of naturally occurring aromatic compounds, primarily isolated from fungi and lichens.[1] Structurally, they consist of a central benzene ring substituted with two phenyl groups.[1] Many natural p-terphenyls are hydroxylated, and some undergo prenylation, which can enhance their biological activities.[1][2] These compounds have garnered significant interest due to their diverse pharmacological properties, including cytotoxic, antimicrobial, and notably, antioxidant effects.[1][3] The antioxidant capacity of these molecules is often attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.[4] Prenylated phenols, a broader category that includes prenylated p-terphenyls, are recognized for their significant anti-inflammatory and antioxidant activities.[5]

Quantitative Antioxidant Capacity

The antioxidant activities of various p-terphenyl derivatives have been quantified using several standard assays. The half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) are common metrics used to express the potency of these compounds. Lower values indicate higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of p-Terphenyls

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound.

| Compound | Source Organism | EC₅₀ / IC₅₀ (µM) | Reference |

| Compound 1 | Thelephora ganbajun | 49 | [6] |

| Compound 2 | Thelephora ganbajun | 1233 | [6] |

| Compound 3 | Thelephora ganbajun | 55 | [6] |

| Boletopsin 15 (Compound 1) | Boletopsis leucomelas | 2.1 | [1][7] |

| Known Compound (Compound 2) | Boletopsis leucomelas | 6.6 | [1][7] |

| Compound 4 | Aspergillus sp. GZWMJZ-055 | - | [8] |

| Compound 5 | Aspergillus sp. GZWMJZ-055 | 2.8 (α-glucosidase inhibition) | [8] |

| Compound 16 | Aspergillus sp. GZWMJZ-055 | 7.9 (α-glucosidase inhibition) | [8] |

| Compound 20 | Aspergillus sp. GZWMJZ-055 | 8.9 (α-glucosidase inhibition) | [8] |

| Compound 21 | Aspergillus sp. GZWMJZ-055 | 4.0 (α-glucosidase inhibition) | [8] |

Note: While specific DPPH scavenging values for compounds 4, 5, 16, 20, and 21 from Aspergillus sp. GZWMJZ-055 were not explicitly provided in the search results, they were noted to have significant antioxidant activity. The provided IC50 values for these compounds relate to their α-glucosidase inhibitory activity.[8]

Table 2: Lipid Peroxidation Inhibition and Superoxide Dismutase (SOD) Activity of p-Terphenyls from Thelephora ganbajun

The inhibition of lipid peroxidation in rat liver homogenate and the enhancement of superoxide dismutase (SOD) activity are crucial indicators of antioxidant potential.

| Compound | Lipid Peroxidation IC₅₀ (µM) | SOD Activity EC₅₀ (µM) | Reference |

| Compound 1 | 400 | 182 | [6] |

| Compound 2 | 48 | 74 | [6] |

| Compound 3 | 54 | 204 | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables.

DPPH Radical Scavenging Assay

The DPPH assay is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from purple to yellow, measured spectrophotometrically.

Principle: Antioxidants donate a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing a decrease in absorbance at approximately 517 nm.

Procedure:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

-

Sample Preparation: The test compounds (prenylterphenyllins and related p-terphenyls) are dissolved in the same solvent to prepare a series of concentrations.

-

Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the sample solution. A control is prepared with the solvent instead of the sample.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Lipid Peroxidation Assay (TBARS Method)

This assay measures the levels of malondialdehyde (MDA), a major secondary product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA) to form a colored adduct.

Principle: MDA reacts with TBA under acidic conditions and high temperature to form a pink-colored complex, which can be quantified spectrophotometrically at 532 nm.

Procedure for Rat Liver Homogenate:

-

Homogenate Preparation: Rat liver tissue is homogenized in an ice-cold buffer (e.g., 1.15% KCl) to create a 10% (w/v) homogenate.[6][8]

-

Reaction Mixture: The reaction mixture typically contains the tissue homogenate, sodium dodecyl sulfate (SDS), acetic acid buffer (pH 3.5), and an aqueous solution of TBA.[8]

-

Incubation: The mixture is heated at 95°C for 60 minutes.[8]

-

Extraction: After cooling, the colored product is extracted with a solvent like an n-butanol-pyridine mixture.[8]

-

Measurement: The absorbance of the organic layer is measured at 532 nm.

-

Calculation: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane. The IC₅₀ value for inhibition of lipid peroxidation is then calculated.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the ability of a compound to enhance the activity of SOD, an enzyme that catalyzes the dismutation of the superoxide anion radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

Principle: The assay often involves a system that generates superoxide radicals, such as the xanthine/xanthine oxidase system. A detector molecule is used that reacts with the superoxide radicals to produce a colored product. The presence of SOD or a compound with SOD-like activity will inhibit this reaction, leading to a decrease in color formation.

Procedure:

-

Superoxide Generation: A reaction mixture is prepared containing a source of superoxide radicals (e.g., xanthine and xanthine oxidase) and a detection agent (e.g., nitroblue tetrazolium - NBT, which is reduced to formazan).[9][10][11][12]

-

Sample Addition: Different concentrations of the test compound are added to the reaction mixture.

-

Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.

-

Measurement: The absorbance of the colored product (e.g., formazan) is measured at a specific wavelength (e.g., 560 nm for formazan).

-

Calculation: The percentage of inhibition of the color-forming reaction is calculated, and the EC₅₀ value, the concentration of the compound that causes a 50% increase in SOD activity (or 50% inhibition of the colorimetric reaction), is determined.

Potential Signaling Pathways

The antioxidant effects of phenolic compounds, including p-terphenyls, are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of antioxidant and cytoprotective genes.[4] The Keap1-Nrf2 signaling pathway is a primary candidate for mediating these effects.[1][2]

The Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[13][14] When cells are exposed to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2.[14] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating their transcription.[13] These genes encode for a range of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[13][14]

It is plausible that this compound and related p-terphenyls, due to their phenolic structure, can act as activators of the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant defenses.

Caption: The Keap1-Nrf2 signaling pathway and its potential activation by p-terphenyls.

Conclusion

This compound and related p-terphenyls demonstrate significant antioxidant potential through direct radical scavenging and potentially through the modulation of cellular defense mechanisms like the Keap1-Nrf2 pathway. The quantitative data presented, along with the detailed experimental protocols, provide a solid foundation for further research into these compounds. Future studies should focus on elucidating the precise mechanisms of action, including the definitive role of the Nrf2 pathway, and on evaluating the in vivo efficacy of these promising natural products for applications in drug development and as potential therapeutic agents against oxidative stress-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving the thiobarbituric acid-reactive-substances assay for estimating lipid peroxidation in plant tissues containing anthocyanin and other interfering compounds [hero.epa.gov]

- 5. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. mmpc.org [mmpc.org]

- 8. researchgate.net [researchgate.net]

- 9. prometheusprotocols.net [prometheusprotocols.net]

- 10. Superoxide Dismutase (SOD) Activity Assay [cellbiolabs.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. mmpc.org [mmpc.org]

- 13. mdpi.com [mdpi.com]

- 14. New Player on An Old Field; the Keap1/Nrf2 Pathway as a Target for Treatment of Type 2 Diabetes and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of Prenylterphenyllin as a Lead Compound in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Prenylterphenyllin, a naturally occurring p-terphenyl derivative, has garnered significant interest within the scientific community as a promising lead compound for the development of novel therapeutics. Isolated from fungi of the Aspergillus genus, this prenylated polyphenolic compound has demonstrated notable cytotoxic activity against a range of cancer cell lines. Its unique chemical scaffold, featuring a p-terphenyl core with a prenyl group modification, presents a compelling starting point for medicinal chemistry campaigns aimed at generating potent and selective drug candidates. This technical guide provides an in-depth overview of the current knowledge surrounding this compound, including its biological activity, proposed mechanism of action, and relevant experimental protocols to facilitate further research and development.

Quantitative Biological Activity Data

The cytotoxic potential of this compound and its analogues has been evaluated against various human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values, providing a quantitative measure of their anti-proliferative efficacy.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | KB (human epidermoid carcinoma) | 20.9 | [1] |

| This compound A | HL-60 (human promyelocytic leukemia) | 1.53 - 10.90 | |

| This compound A | A-549 (human lung carcinoma) | 1.53 - 10.90 | |

| This compound A | P-388 (murine leukemia) | 1.53 - 10.90 | |

| 4''-deoxythis compound | KB (human epidermoid carcinoma) | 7.4 | [1] |

| 3''-hydroxyterphenyllin | BEL-7402 (human liver cancer) | 6.69 ± 0.12 | [2] |

| 3''-hydroxyterphenyllin | SGC-7901 (human gastric cancer) | 3.67 ± 0.17 | [2] |

| 3''-hydroxyterphenyllin | A549 (human lung adenocarcinoma) | 3.32 ± 0.10 | [2] |

| 4''-deoxyterprenin | K562 (human chronic myeloid leukemia) | 3.32 - 60.36 | [2] |

| 4''-deoxyterprenin | BEL-7402 (human liver cancer) | 3.32 - 60.36 | [2] |

| 4''-deoxyterprenin | SGC-7901 (human gastric cancer) | 3.32 - 60.36 | [2] |

| 4''-deoxyterprenin | A549 (human lung adenocarcinoma) | 3.32 - 60.36 | [2] |

| 4''-deoxyterprenin | HeLa (human cervical cancer) | 3.32 - 60.36 | [2] |

Proposed Mechanism of Action: Induction of Apoptosis and Pyroptosis

While direct mechanistic studies on this compound are limited, research on the closely related p-terphenyl compound, terphenyllin, has elucidated a potential mechanism of its anticancer activity. It is proposed that these compounds may induce programmed cell death, specifically apoptosis and pyroptosis, in cancer cells through the upregulation of the p53 tumor suppressor protein.[3][4]

The proposed signaling cascade is initiated by the activation of p53, which in turn transcriptionally activates pro-apoptotic members of the Bcl-2 family, such as BAX and PUMA, as well as death receptors like FAS.[5][6][7] This leads to the activation of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, culminating in the activation of caspase-3 (CASP3). Activated CASP3 is a key executioner caspase that cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4]

Furthermore, activated CASP3 can cleave Gasdermin E (GSDME), a member of the gasdermin family of pore-forming proteins. The N-terminal fragment of cleaved GSDME translocates to the plasma membrane, where it forms pores, leading to cell swelling and lysis, a process known as pyroptosis.[3][4] This dual induction of apoptosis and pyroptosis represents a potent mechanism for eliminating cancer cells.

References

- 1. This compound and its dehydroxyl analogs, new cytotoxic substances from a marine-derived Fungus Aspergillus candidus IF10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p-Terphenyl and Diphenyl Ether Derivatives from the Marine-Derived Fungus Aspergillus candidus HM5-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Terphenyllin induces CASP3-dependent apoptosis and pyroptosis in A375 cells through upregulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Terphenyllin induces CASP3-dependent apoptosis and pyroptosis in A375 cells through upregulation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Unraveling the Anti-Cancer Mechanisms of Prenylterphenyllin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylterphenyllin, a prenylated derivative of the natural p-terphenyl metabolite terphenyllin, has emerged as a compound of interest in oncology research due to its cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-cancer activity of this compound, drawing primarily from studies on its parent compound, terphenyllin. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of its mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

Current research indicates that the anti-cancer effects of terphenyllin, and likely this compound, are primarily mediated through two distinct signaling pathways: the induction of programmed cell death (apoptosis and pyroptosis) via the p53 signaling pathway and the inhibition of the STAT3 signaling pathway, leading to cell cycle arrest and apoptosis.

Induction of Apoptosis and Pyroptosis via the p53-BAX/FAS-CASP3-GSDME Pathway

In melanoma cells, terphenyllin has been shown to upregulate the tumor suppressor protein p53. This activation triggers the intrinsic apoptotic pathway through the increased expression of pro-apoptotic proteins BAX and FAS. This cascade leads to the activation of caspase-3 (CASP3), a key executioner caspase. Activated CASP3 not only drives apoptosis but also cleaves Gasdermin E (GSDME), initiating a pro-inflammatory form of programmed cell death known as pyroptosis.[1][2]

References

Methodological & Application

Application Notes and Protocols: Isolation of Prenylterphenyllin from Aspergillus candidus

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the isolation and purification of prenylterphenyllin, a prenylated p-terphenyl metabolite, from the fungus Aspergillus candidus. This compound and its analogs have demonstrated potent cytotoxic activities, making them of significant interest in drug discovery and development.[1] The methodologies outlined below are synthesized from various published studies on the isolation of p-terphenyl derivatives from Aspergillus candidus.[2][3][4][5]

Fungal Cultivation and Fermentation

The production of this compound requires the cultivation of Aspergillus candidus under specific conditions to promote the biosynthesis of secondary metabolites.

Protocol 1: Fungal Cultivation

-

Strain Acquisition: Obtain a viable culture of Aspergillus candidus. Strains have been isolated from various sources, including marine sponges and insects.[2][5]

-

Pre-culture Preparation: Inoculate the fungus on Potato Dextrose Agar (PDA) plates. Incubate at 28°C for 5 days to obtain a mature fungal culture.[5]

-

Large-Scale Fermentation:

-

Prepare a solid-state rice culture medium (e.g., 6.0 kg of rice in incubators).[5]

-

Alternatively, use liquid fermentation in a suitable vessel (e.g., 20 L or 70 L) with appropriate media.[3]

-

Inoculate the sterilized medium with the fungal culture from the PDA plates.

-

Incubate the culture under static conditions at 28°C for 30-60 days.[4][5] Optimal incubation conditions, including temperature and duration, can significantly influence the yield of secondary metabolites.[6]

-

Extraction of Crude Metabolites

Following fermentation, the fungal biomass and medium are subjected to solvent extraction to isolate the crude secondary metabolites.

Protocol 2: Solvent Extraction

-

Initial Extraction:

-

Harvest the entire fermentation culture (fungal biomass and medium).

-

Perform ultrasonic extraction with ethyl acetate (EtOAc) at room temperature. Repeat this process three times to ensure exhaustive extraction.[2]

-

Combine the EtOAc filtrates.

-

-

Solvent Evaporation: Evaporate the combined EtOAc extract in vacuo using a rotary evaporator to yield the crude extract.[2][3]

-

Liquid-Liquid Partitioning (Optional but Recommended):

-

Dissolve the crude EtOAc extract in methanol (MeOH).[5]

-

Perform liquid-liquid extraction against petroleum ether to remove nonpolar impurities like lipids.[5]

-

Separate the methanolic layer and concentrate it in vacuo.

-

For further fractionation, the dried extract can be resuspended in water and sequentially extracted with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[2]

-

Table 1: Example of Extraction Yields from Aspergillus candidus

| Fungal Strain Source | Fermentation Volume | Crude Extract Solvent | Crude Extract Yield | Reference |

| Marine Sponge | 50 L | Ethyl Acetate | 50 g | [4] |

| Marine Sponge | Not Specified | Ethyl Acetate | 120 g | [2] |

| Insect | 6.0 kg (rice medium) | Methanol (after pet. ether) | 113.5 g | [5] |

Chromatographic Purification

The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques to separate compounds based on their physicochemical properties.

Protocol 3: Multi-Step Chromatography

-

Silica Gel Column Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing polarity (e.g., a gradient of chloroform-methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar retention factors.

-

-

Size-Exclusion Chromatography:

-

Reversed-Phase Chromatography (MPLC and HPLC):

-

Subject the fractions obtained from Sephadex LH-20 to Medium Pressure Liquid Chromatography (MPLC) using an ODS (C18) column for further separation.[4]

-

The final purification step typically involves semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[4][5]

-

Elute with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to isolate the pure this compound.[3][5]

-

Table 2: Example of a Final Purification Step

| Chromatography Technique | Column | Mobile Phase | Final Compound Yield | Reference |

| Recrystallization | - | 40% (v/v) acetonitrile/water | 2.71 g | [3] |

| Semi-preparative HPLC | Not specified | MeOH–H₂O (53:47) with 0.01% TFA | 54.8 mg (dihydroxyterphenyllin) | [5] |

Visualization of the Isolation Workflow

The following diagram illustrates the complete workflow for the isolation of this compound from Aspergillus candidus.

Caption: Workflow for this compound Isolation.

Signaling Pathways and Logical Relationships

While the direct signaling pathways for this compound biosynthesis are complex and not fully elucidated in the provided context, the logical relationship of the experimental procedure is hierarchical and sequential. The workflow diagram above illustrates this logical process from the starting biological material to the final pure compound. The success of each step is contingent upon the successful completion of the preceding step.

The following diagram illustrates the logical hierarchy of the purification process, emphasizing the progressive refinement of the product.

Caption: Logical Hierarchy of the Purification Process.

References

- 1. Isolation and characterisation of a prenylated p-terphenyl metabolite of Aspergillus candidus possessing potent and selective cytotoxic activity; studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Polyhydroxy p-Terphenyls from a Mangrove Endophytic Fungus Aspergillus candidus LDJ-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new p-terphenyl derivative from the insect-derived fungus Aspergillus candidus Bdf-2 and the synergistic effects of terphenyllin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Media and Growth Conditions for Induction of Secondary Metabolite Production | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for the HPLC Purification of Prenylterphenyllin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylterphenyllin is a naturally occurring para-terphenyl compound isolated from fungi of the Aspergillus genus, notably Aspergillus candidus. As a member of the p-terphenyl class of compounds, this compound and its analogues have garnered significant interest within the scientific community due to their diverse and potent biological activities. These activities include cytotoxic effects against various cancer cell lines, as well as antimicrobial and antioxidant properties. The purification of this compound is a critical step for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of natural products like this compound from complex fungal extracts. This document provides detailed application notes and standardized protocols for the successful isolation and purification of this compound using reversed-phase HPLC.

Data Presentation

The following tables summarize the chromatographic conditions and results from various studies on the purification of this compound and related p-terphenyls from Aspergillus species.

Table 1: Summary of Semi-Preparative HPLC Conditions for p-Terphenyl Purification

| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (tR, min) | Reference |

| 4″-deoxy-2′-methoxyterphenyllin | Welch XB-C18 (10 µm, 250 x 10 mm) | MeOH–H₂O (70:30) with 0.01% TFA | 4 | Not Specified | [1] |

| 4″-deoxyterphenyllin | Welch XB-C18 (10 µm, 250 x 10 mm) | MeOH–H₂O (70:30) with 0.01% TFA | 4 | Not Specified | [1] |

| 3,3″-dihydroxyterphenyllin | Welch XB-C18 (10 µm, 250 x 10 mm) | MeOH–H₂O (53:47) with 0.01% TFA | 4 | Not Specified | [1] |

| Asperterphenyllin A | Not Specified | MeCN:H₂O (24:78) | 3 | 32.0 | [2] |

| Compound 12 (a p-terphenyl) | YMC-pack ODS-A (5 µm, 250 x 10 mm) | 70% MeOH/H₂O | 4 | 7.2 | [3] |

| Compound 11 (a p-terphenyl) | YMC-pack ODS-A (5 µm, 250 x 10 mm) | 80% MeOH/H₂O | 4 | 13.6 | [3] |

| Compound 13 (a p-terphenyl) | YMC-pack ODS-A (5 µm, 250 x 10 mm) | 80% MeOH/H₂O | 4 | 16.0 | [3] |

| Compound 3 (a p-terphenyl) | YMC-pack ODS-A (5 µm, 250 x 10 mm) | 75% MeOH/H₂O | 4 | 10.0 | [3] |

| Compound 2 (a p-terphenyl) | YMC-pack ODS-A (5 µm, 250 x 10 mm) | 70% MeOH/H₂O | 4 | 8.7 | [3] |

Experimental Protocols

The purification of this compound from fungal cultures is a multi-step process that typically involves fermentation, extraction, and several stages of chromatography.

Protocol 1: General Multi-Step Purification of p-Terphenyls from Aspergillus candidus

This protocol is a generalized procedure based on common practices for isolating p-terphenyl compounds.

1. Fungal Fermentation and Extraction:

-

Culture the Aspergillus candidus strain in a suitable liquid or solid-state fermentation medium for a designated period (e.g., 30 days) at an optimal temperature (e.g., 28°C) under static conditions.

-

Following incubation, separate the mycelia from the culture broth by filtration.

-

Extract the culture broth multiple times with an organic solvent such as ethyl acetate (EtOAc).

-

Extract the mycelia separately with a more polar solvent like methanol (MeOH), concentrate the extract, and then partition it with EtOAc.

-

Combine all EtOAc extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Preliminary Fractionation by Column Chromatography:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of dichloromethane-methanol).

-

Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

3. Intermediate Purification using Reversed-Phase Chromatography:

-

Pool fractions containing the compounds of interest and subject them to further separation on a reversed-phase column, such as C18-ODS.

-

Elute with a stepwise or linear gradient of methanol-water or acetonitrile-water.

4. Final Purification by Semi-Preparative HPLC:

-

Subject the enriched fractions to a final purification step using semi-preparative reversed-phase HPLC.

-

Column: A C18 column is commonly used (e.g., Welch XB-C18, 10 µm, 250 x 10 mm or YMC-pack ODS-A, 5 µm, 250 x 10 mm).

-

Mobile Phase: An isocratic or gradient system of methanol-water or acetonitrile-water is typically employed. The addition of a small amount of acid, such as trifluoroacetic acid (TFA) (e.g., 0.01%), can improve peak shape.

-

Flow Rate: A flow rate of 3-4 mL/min is generally used for semi-preparative separations.

-

Detection: Monitor the elution profile using a UV detector, typically at wavelengths of 210 nm and 254 nm.

-

Collect the peaks corresponding to this compound and confirm their purity by analytical HPLC and structural identity by spectroscopic methods (NMR, MS).

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound from a fungal source.

Caption: General workflow for the purification of this compound.

References

- 1. A new p-terphenyl derivative from the insect-derived fungus Aspergillus candidus Bdf-2 and the synergistic effects of terphenyllin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyhydroxy p-Terphenyls from a Mangrove Endophytic Fungus Aspergillus candidus LDJ-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p-Terphenyls From Aspergillus sp. GZWMJZ-055: Identification, Derivation, Antioxidant and α-Glycosidase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Resolution Mass Spectrometry Analysis of Prenylterphenyllin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prenylterphenyllin is a naturally occurring para-terphenyl compound isolated from fungi such as Aspergillus taichungensis and Aspergillus candidus. Structurally, it is a p-terphenyl core modified with methoxy, hydroxyl, and a prenyl group (3-methylbut-2-en-1-yl).[1] Natural p-terphenyls have garnered significant interest due to their wide range of biological activities, including cytotoxic, antimicrobial, and antioxidant effects.[2] this compound, in particular, has demonstrated cytotoxic activity, making it a compound of interest in oncology and drug discovery.[2]

Accurate identification and structural characterization are critical for the development of natural products as therapeutic agents. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is an indispensable tool for this purpose, providing precise mass measurements for formula determination and tandem mass spectrometry (MS/MS) for detailed structural elucidation through fragmentation analysis.[3][4]